2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide
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Overview
Description
2-(3,4-Dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with both aromatic and heterocyclic components, making it a valuable subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide typically involves multiple steps, starting with the preparation of key intermediates. One common route includes the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently acylated with 2-methylquinoline-4-carboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, resulting in the formation of reduced quinoline or phenyl derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium hydroxide, potassium carbonate, and other bases in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions include various quinoline and phenyl derivatives, which can be further utilized in chemical synthesis and research.
Scientific Research Applications
2-(3,4-Dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dimethoxyphenylacetic acid
- 2-(3,4-Dimethoxyphenyl)ethanol
- 3,4-Dimethoxyphenylacetaldehyde
Uniqueness
Compared to similar compounds, 2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide stands out due to its unique combination of aromatic and heterocyclic structures
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[(2-methylquinolin-4-yl)methyl]acetamide |
InChI |
InChI=1S/C21H22N2O3/c1-14-10-16(17-6-4-5-7-18(17)23-14)13-22-21(24)12-15-8-9-19(25-2)20(11-15)26-3/h4-11H,12-13H2,1-3H3,(H,22,24) |
InChI Key |
NOWGPIZXHTXJQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)CNC(=O)CC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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